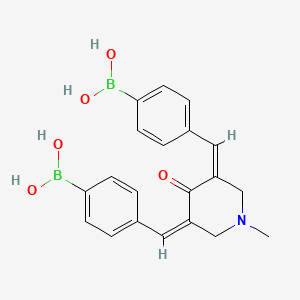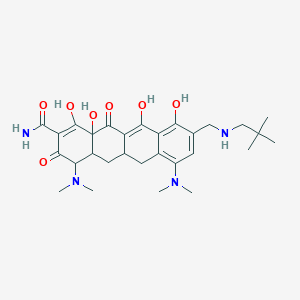
Omadacycline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Omadacycline is a novel aminomethylcycline antibiotic developed as a once-daily, intravenous and oral treatment for acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia . It is a derivative of minocycline, with a chemical structure similar to tigecycline, featuring an alkylaminomethyl group replacing the glycylamido group at the C-9 position of the D-ring of the tetracycline core . This compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit and possesses broad-spectrum antibacterial activity against Gram-positive and Gram-negative aerobic, anaerobic, and atypical bacteria .
Preparation Methods
Omadacycline is synthesized through chemical modifications at the C9 and C7 positions of the core tetracycline rings . The industrial production of this compound involves a multi-step synthesis process, starting from minocycline. The synthetic route involves several reaction conditions, including the use of various reagents and catalysts to achieve the desired modifications . The final product is obtained through purification and crystallization processes to ensure high purity and stability .
Chemical Reactions Analysis
Omadacycline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used . For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced derivatives . Substitution reactions can introduce various functional groups into the this compound molecule, leading to the formation of different derivatives .
Scientific Research Applications
Omadacycline has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and reactivity of aminomethylcycline antibiotics . In biology, this compound is used to study the mechanisms of bacterial resistance and the development of new antibacterial agents . In medicine, this compound is used to treat various bacterial infections, including community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections . In industry, this compound is used in the development of new antibiotics and other pharmaceutical products .
Mechanism of Action
The mechanism of action of omadacycline involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit . This binding prevents the incorporation of amino acids into the growing peptide chain, thereby inhibiting bacterial growth and proliferation . This compound has activity against bacterial strains expressing the two main forms of tetracycline resistance: efflux and ribosomal protection . It remains active against bacterial isolates possessing common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection proteins .
Comparison with Similar Compounds
Omadacycline is compared with other similar compounds, such as tigecycline, minocycline, and doxycycline . Unlike tigecycline and eravacycline, this compound has an oral formulation that allows for step-down therapy from the intravenous formulation, potentially facilitating earlier hospital discharge . This compound has a broader spectrum of activity compared to minocycline and doxycycline, making it effective against a wider range of bacterial pathogens . Additionally, this compound has a unique chemical structure that allows it to overcome common tetracycline resistance mechanisms, making it a valuable addition to the aminomethylcycline class of antibiotics .
Properties
IUPAC Name |
4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYKVCURWJGLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B8118485.png)
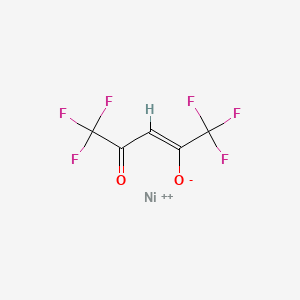
![2-Bromo-1-[6-(4-fluorophenyl)-2-methylpyridin-3-yl]ethanone](/img/structure/B8118499.png)
![6-Methyl-6-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B8118500.png)
![(3S)-4-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid](/img/structure/B8118508.png)
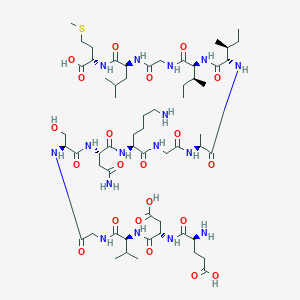
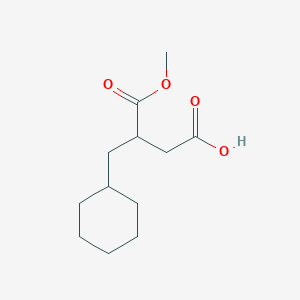
![2-Benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B8118528.png)
![tert-Butyl N-[5-(aminomethyl)norpinan-1-yl]carbamate](/img/structure/B8118544.png)
![Tert-butyl ((5-(aminomethyl)bicyclo[3.1.1]heptan-1-yl)methyl)carbamate](/img/structure/B8118557.png)
![Tert-butyl ((5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate](/img/structure/B8118565.png)
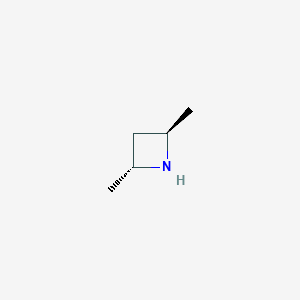
![2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/structure/B8118575.png)
